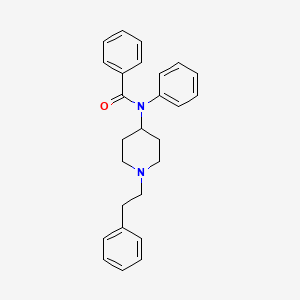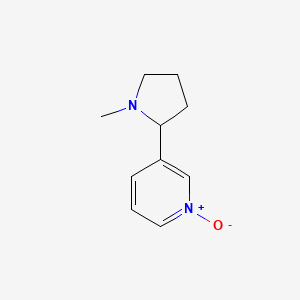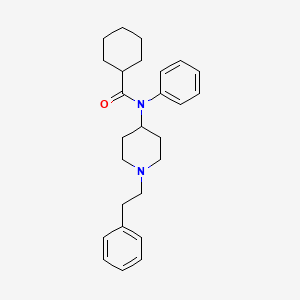![molecular formula C26H24F3N7O3 B10776016 N-Methyl-N-[1-[4-(2-Methylpyrazol-3-Yl)phthalazin-1-Yl]piperidin-4-Yl]-4-Nitro-2-(Trifluoromethyl)benzamide](/img/structure/B10776016.png)
N-Methyl-N-[1-[4-(2-Methylpyrazol-3-Yl)phthalazin-1-Yl]piperidin-4-Yl]-4-Nitro-2-(Trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TC114 is a mono-alkoxy pyrophosphato titanate coupling agent. It is similar to the compound KR-38S from Kenrich Chemical Company in the United States. This compound is primarily used as a surface-active agent for pigments and fillers, offering excellent dispersion properties and flame-retardant capabilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of TC114 involves the reaction of pyrophosphoric acid with an alkoxy titanate. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired mono-alkoxy pyrophosphato structure.
Industrial Production Methods: In industrial settings, TC114 is produced by mixing pyrophosphoric acid with an alkoxy titanate in a high-speed kneading machine. The mixture is then subjected to a series of heating and cooling cycles to achieve the desired viscosity and density. The final product is a nearly colorless to light yellow viscous liquid .
Types of Reactions:
Oxidation: TC114 can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: TC114 is known for its ability to undergo substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized titanate species, while substitution reactions can produce a range of substituted titanate compounds .
Wissenschaftliche Forschungsanwendungen
TC114 has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the dispersion of pigments and fillers in various polymer matrices.
Biology: Employed in the study of cellular interactions with titanate compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological molecules.
Wirkmechanismus
TC114 exerts its effects by acting as a coupling agent, which enhances the interaction between organic polymers and inorganic fillers. The compound’s pyrophosphato group interacts with the surface of fillers, while the alkoxy group interacts with the polymer matrix. This dual interaction improves the dispersion of fillers and enhances the overall properties of the composite material .
Vergleich Mit ähnlichen Verbindungen
KR-38S: A similar mono-alkoxy pyrophosphato titanate coupling agent from Kenrich Chemical Company.
TTS: Another titanate coupling agent with similar properties but different chemical structure.
Uniqueness: TC114 is unique due to its specific mono-alkoxy pyrophosphato structure, which provides superior dispersion properties and flame-retardant capabilities compared to other titanate coupling agents .
Eigenschaften
Molekularformel |
C26H24F3N7O3 |
|---|---|
Molekulargewicht |
539.5 g/mol |
IUPAC-Name |
N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]-4-nitro-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C26H24F3N7O3/c1-33(25(37)20-8-7-17(36(38)39)15-21(20)26(27,28)29)16-10-13-35(14-11-16)24-19-6-4-3-5-18(19)23(31-32-24)22-9-12-30-34(22)2/h3-9,12,15-16H,10-11,13-14H2,1-2H3 |
InChI-Schlüssel |
ZDEZQXNVPSUJHK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10775934.png)






![(2S,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione](/img/structure/B10775969.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10775977.png)


![[(5R,13S,14R,15R)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776009.png)
![(5Z,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10776029.png)
![3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane](/img/structure/B10776037.png)
